N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
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Overview
Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, an imidazo[1,2-b]pyridazinyl moiety, and a pivalamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazinyl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazinyl ring.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the pivalamide group through the reaction of the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide
- N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
- N-[2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-18(2,3)17(24)21-13-9-11(5-6-12(13)19)14-10-23-15(20-14)7-8-16(22-23)25-4/h5-10H,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOEBVJGFWMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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